molecular formula C19H18N2O3S B2597465 2-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)quinoline CAS No. 2034248-80-9

2-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)quinoline

Cat. No.: B2597465
CAS No.: 2034248-80-9
M. Wt: 354.42
InChI Key: QEPCHRUWBLYKEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)quinoline is a heterocyclic compound that has gained significant attention in scientific research in recent years. This compound features a quinoline core structure with a phenylsulfonyl-pyrrolidine moiety attached via an ether linkage. The unique structural attributes of this compound make it a valuable subject of study in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)quinoline typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the ring contraction and deformylative functionalization of piperidine derivatives. This process involves the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.

    Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions, where a phenylsulfonyl chloride reacts with the pyrrolidine derivative.

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Ether Linkage Formation: The final step involves the formation of the ether linkage between the pyrrolidine and quinoline moieties. This can be achieved through nucleophilic substitution reactions where the hydroxyl group of the quinoline reacts with the pyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of pyrrolidin-2-ones.

    Reduction: Reduction reactions can target the quinoline core, converting it to dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core and the phenylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Pyrrolidin-2-ones

    Reduction: Dihydroquinoline derivatives

    Substitution: Various substituted quinoline and pyrrolidine derivatives

Scientific Research Applications

2-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)quinoline has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with unique properties, such as improved thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 2-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)quinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 2-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)quinoline.

    Quinoline Derivatives: Compounds like 2-phenylquinoline and 2-methylquinoline are structurally related to the quinoline core of the compound.

Uniqueness

This compound is unique due to its combined structural features of both pyrrolidine and quinoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research applications.

Properties

IUPAC Name

2-[1-(benzenesulfonyl)pyrrolidin-3-yl]oxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c22-25(23,17-7-2-1-3-8-17)21-13-12-16(14-21)24-19-11-10-15-6-4-5-9-18(15)20-19/h1-11,16H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPCHRUWBLYKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.